molecular formula C7H2ClF3N2 B1586768 2-Chloro-6-(trifluoromethyl)nicotinonitrile CAS No. 386704-06-9

2-Chloro-6-(trifluoromethyl)nicotinonitrile

Cat. No. B1586768
CAS RN: 386704-06-9
M. Wt: 206.55 g/mol
InChI Key: CDSFASYGONAHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)nicotinonitrile (2-Cl-6-TfMN) is a chemical compound with a broad range of applications in scientific research. It is a versatile compound used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development. It is a good example of a compound that has a wide range of applications and can be used in multiple scientific fields.

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-6-(trifluoromethyl)nicotinonitrile serves as a critical intermediate in organic synthesis, demonstrating its versatility in chemical reactions. Delvare et al. (2011) highlighted the utility of palladium(0) in achieving highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the formation of 4-chloro-6-anilino nicotinonitrile compounds after deprotection. This process underscores the compound's significance in synthesizing complex nicotinonitrile derivatives with potential applications in various chemical industries (Delvare, Koza, & Morgentin, 2011).

Agricultural and Environmental Impact

In the agricultural sector, the compound's derivative, 2-chloro-6-(trichloromethyl)-pyridine, has been studied for its effects on rice production, nitrous oxide emission, and ammonia volatilization. Sun et al. (2015) conducted a field experiment revealing that the use of this nitrification inhibitor can increase rice yield while reducing nitrogen losses via nitrous oxide emission, albeit with an increase in ammonia volatilization. These findings suggest a nuanced role of such compounds in enhancing agricultural productivity and environmental sustainability (Sun, Zhang, Powlson, Min, & Shi, 2015).

Photophysical Applications

The photophysical properties of nicotinonitrile derivatives have been extensively researched, with compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile showing potential as blue light-emitting materials. Ahipa et al. (2014) synthesized and studied this derivative, confirming its promising absorption and fluorescence properties along with a positive solvatochromic effect. Such studies indicate the compound's potential in the development of new materials for optical and electronic applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Novel Applications and Syntheses

Explorations into new synthetic pathways and applications of 2-Chloro-6-(trifluoromethyl)nicotinonitrile and its derivatives are ongoing. For instance, Mulder et al. (2013) reported a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the process's scalability and potential for producing novel anti-infective agents. Such research underscores the compound's critical role in pharmaceutical synthesis and its broader implications in medical science (Mulder, Frutos, Patel, Qu, Sun, Tampone, Gao, Sarvestani, Eriksson, Haddad, Shen, Song, & Senanayake, 2013).

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFASYGONAHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380913
Record name 2-chloro-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)nicotinonitrile

CAS RN

386704-06-9
Record name 2-chloro-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)nicotinitrile,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
2-Chloro-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
2-Chloro-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.